molecular formula C24H20ClN7O3 B6563735 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide CAS No. 1006306-15-5

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide

Cat. No. B6563735
CAS RN: 1006306-15-5
M. Wt: 489.9 g/mol
InChI Key: WUSQTNCHCKXSBK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrazole and pyrimidine rings, for example, can participate in a variety of reactions, including electrophilic substitution and nucleophilic substitution .

Scientific Research Applications

Protein Kinase B (Akt) Inhibition

The compound has been investigated as a selective inhibitor of Protein Kinase B (PKB or Akt) . PKB plays a crucial role in intracellular signaling pathways related to growth and survival. Dysregulation of PKB signaling is common in cancer, making it an attractive target for antitumor agents. Researchers have optimized lipophilic substitutions to develop ATP-competitive, nanomolar inhibitors with significant selectivity for PKB over closely related kinases like PKA .

Cancer Therapy

Given PKB’s overexpression or activation in various cancers (such as prostate, breast, and ovarian carcinomas), compounds targeting PKB have gained prominence. The compound has demonstrated promising activity in cellular assays and inhibited human tumor xenograft growth in mice at well-tolerated doses. Its oral bioavailability and potency make it a potential candidate for cancer therapy .

Akt Kinase Inhibitor AZD5363

While not explicitly mentioned in the literature, the compound’s structure bears resemblance to AZD5363, a clinical candidate. AZD5363 is an orally bioavailable, potent inhibitor of Akt kinases. It shows increased potency, reduced hERG affinity, and higher selectivity against the closely related AGC kinase ROCK .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. For example, if it shows promising activity in biological assays, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O3/c1-15-10-21(29-22(33)13-35-19-8-6-18(34-2)7-9-19)32(30-15)24-20-12-28-31(23(20)26-14-27-24)17-5-3-4-16(25)11-17/h3-12,14H,13H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSQTNCHCKXSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide

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